The compound "1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone" represents a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and medicinal research due to their potential therapeutic applications. Heterocyclic compounds, such as indazole derivatives, are known for their wide range of biological activities, which include antimicrobial, analgesic, and anti-inflammatory effects12. The synthesis of these compounds often involves the use of active pharmaceutical ingredients as starting materials, and their efficacy is typically evaluated through various biological assays.
In the pharmaceutical industry, the synthesis of indazole derivatives is crucial for the development of new drugs with antimicrobial properties. The study of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone has expanded the understanding of how these compounds can be synthesized using 4-chlorophenol and subsequently tested for their efficacy against various bacterial strains1.
Medicinal research has benefited from the discovery of indazole derivatives with analgesic and anti-inflammatory activities. For example, compounds such as 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid and 5-benzyl-1-phenyl-1H-indazol-4-ol have shown promising results in animal models, offering pain relief superior to acetylsalicylic acid and comparable to dipyrone. Moreover, some of these compounds have also exhibited anti-inflammatory effects in rats, which could lead to new treatments for inflammatory conditions2.
In drug research, the development of new photoremovable protecting groups for carboxylic acids is another area where indazole derivatives play a role. The protecting group 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) has been used to protect carboxylic acids, allowing for the controlled release of the acid upon photolysis. This approach has implications for the design of drug delivery systems where precise control over the release of active pharmaceutical ingredients is required3.
This compound can be classified as an indazole derivative with additional functional groups that enhance its pharmacological properties. The presence of a hydroxyl group and a phenyl group contributes to its potential biological activity. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone involves several key steps. A notable method includes the reaction of hydrazine hydrate with cyclohexanone derivatives containing a 1,3-dicarbonyl moiety in an acidic medium. The general procedure is as follows:
The yield reported for this synthesis can be around 65%, with melting points ranging from 184 to 186 °C for the final product .
The molecular structure of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone features several distinct components:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure. For instance, NMR data reveals characteristic chemical shifts that correspond to various protons in the molecule .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone has not been extensively characterized but can be inferred based on similar compounds:
Further research is required to elucidate the precise mechanisms through which this compound exerts its effects.
The physical and chemical properties of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone include:
These properties are crucial for determining the compound's handling and application in various settings.
The potential applications of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone are primarily focused on medicinal chemistry:
The compound is systematically named 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone, as per IUPAC conventions [2]. Its alternative chemical name, 5-acetyl-6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole, reflects the acetyl substituent at position 5 and the hydroxy group at position 6 of the tetrahydroindazole core [1]. The molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.33 g/mol [1] [2].
Table 1: Elemental Composition and Physicochemical Properties
Parameter | Value |
---|---|
Molecular formula | C₁₇H₁₉NO₃ |
Molecular weight | 285.33 g/mol |
Exact mass | 285.1365 Da |
Heavy atom count | 21 |
Monoisotopic mass | 285.1365 Da |
The structure integrates a tetrahydroindazole scaffold (a bicyclic system with fused cyclohexane and pyrazole rings), substituted with a phenyl group at position 4, methyl groups at positions 3 and 6, a hydroxy group at position 6, and an acetyl moiety (ethanone) at position 5 [1] [2].
The compound features three stereogenic centers: at C4, C5, and C6 of the tetrahydroindazole ring. Crystallographic studies confirm it typically crystallizes as a racemic mixture (1:1 enantiomeric ratio) due to centrosymmetric packing in the P2₁/c space group [1] [2]. The absolute configuration at C4 and C6 is designated as (4R,6R) or (4S,6S) in the enantiopure forms, though the racemate predominates in synthetic batches [1].
The imidazole-type nitrogen (N2) in the pyrazole ring enables proton tautomerism, allowing the hydrogen atom to reside on either N1 or N2 (Figure 1). This equilibrium influences hydrogen-bonding behavior [4] [6]. Additionally, the C5 acetyl group exhibits keto-enol tautomerism, though crystallographic data supports the keto form as dominant in the solid state [1].
Table 2: Stereochemical Features of the Tetrahydroindazole Core
Stereocenter | Configuration | Bond Geometry |
---|---|---|
C4 | R or S | Tetrahedral |
C5 | R or S | Tetrahedral |
C6 | R or S | Tetrahedral (tertiary alcohol) |
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The hydroxyl group (O3–H) forms an intermolecular hydrogen bond with the pyrazole nitrogen (N1) of an adjacent molecule (O3–H⋯N1), with a D–H⋯A angle of 162° and a D⋯A distance of 2.8689(17) Å (Table 3) [1]. This links molecules into centrosymmetric dimers, stabilizing the crystal lattice alongside van der Waals interactions [1] [2].
Table 3: Hydrogen-Bond Geometry
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
O3–H3B⋯N1 | 0.82 | 2.08 | 2.8689(17) | 162 |
Infrared Spectroscopy (IR):
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Table 4: Summary of Key Spectroscopic Assignments
Technique | Signal (δ, ppm / cm⁻¹ / m/z) | Assignment |
---|---|---|
¹H NMR | 2.15 (s) | Acetyl methyl group (COCH₃) |
¹³C NMR | 208.5 | Ketone carbonyl (C=O) |
IR | 1695 | C=O stretch |
EI-MS | 285 | Molecular ion [M]⁺ |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0